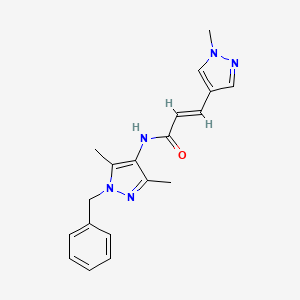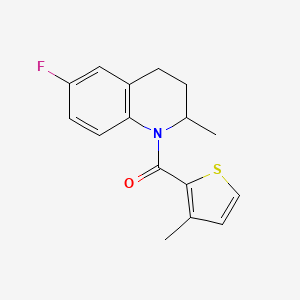![molecular formula C22H29NO4 B10899762 {5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B10899762.png)
{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxylated phenyl group, and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the methoxylated phenyl group and the piperidine moiety. Common reagents used in these reactions include methoxybenzene, propyl bromide, and piperidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and propyl groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {5-[(2-METHOXY-4-ETHYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
- {5-[(2-METHOXY-4-BUTYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
- {5-[(2-METHOXY-4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
Uniqueness
What sets {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy and propyl groups, along with the furan and piperidine moieties, provides a unique combination of properties that can be exploited for various applications.
Propriétés
Formule moléculaire |
C22H29NO4 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
[5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H29NO4/c1-4-6-17-8-10-19(21(13-17)25-3)26-15-18-9-11-20(27-18)22(24)23-12-5-7-16(2)14-23/h8-11,13,16H,4-7,12,14-15H2,1-3H3 |
Clé InChI |
BGDRDPZYQPPGIG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCC(C3)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10899680.png)
![2,2,3,3,4,4,4-heptafluoro-N-(3-{[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)butanamide](/img/structure/B10899692.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B10899700.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10899707.png)
![N'~1~,N'~2~-bis[(E)-(2,4-dimethylphenyl)methylidene]ethanedihydrazide](/img/structure/B10899712.png)
![N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899713.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899720.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B10899734.png)
![(5Z)-1-(3-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899740.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10899749.png)
![2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate](/img/structure/B10899757.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)


